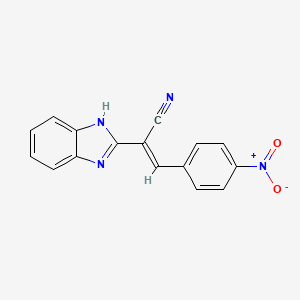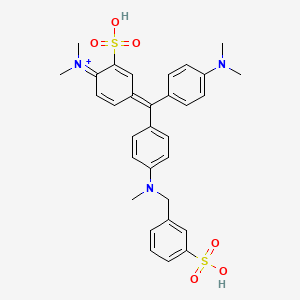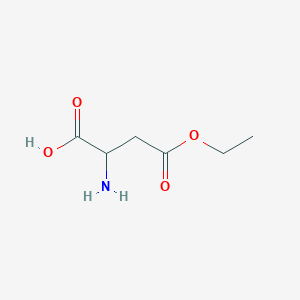
L-Aspartic acid 4-ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Aspartic acid 4-ethyl ester: is an organic compound with the molecular formula C6H11NO4. It is a derivative of aspartic acid, where the hydrogen atom on the fourth carbon is replaced by an ethyl group. This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: L-Aspartic acid 4-ethyl ester can be synthesized through the esterification of aspartic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of 4-ethyl aspartate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and crystallization to obtain the desired purity of the compound.
化学反应分析
Types of Reactions: L-Aspartic acid 4-ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aspartate derivatives.
科学研究应用
L-Aspartic acid 4-ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand the mechanisms of aspartate-related enzymes.
Medicine: It is investigated for its potential role in drug development, particularly in designing enzyme inhibitors.
Industry: It is used in the production of biodegradable polymers and as a precursor in the synthesis of various fine chemicals.
作用机制
The mechanism of action of 4-ethyl aspartate involves its interaction with specific enzymes and receptors in biological systems. It can act as a competitive inhibitor for enzymes that utilize aspartate as a substrate. The ethyl group on the fourth carbon enhances its binding affinity to the active site of these enzymes, thereby modulating their activity.
相似化合物的比较
Aspartic acid: The parent compound of 4-ethyl aspartate.
4-Methyl aspartate: A similar compound where the ethyl group is replaced by a methyl group.
N-Acetyl aspartate: Another derivative of aspartic acid with an acetyl group attached to the nitrogen atom.
Uniqueness: L-Aspartic acid 4-ethyl ester is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties compared to its analogs. This modification can influence its reactivity, binding affinity, and overall functionality in various applications.
属性
CAS 编号 |
4070-43-3 |
|---|---|
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-11-5(8)3-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1 |
InChI 键 |
KALSWOYBXAHEKF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C(=O)O)N |
规范 SMILES |
CCOC(=O)CC(C(=O)O)N |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,2-Trimethyl-3-[(methylamino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B1623544.png)

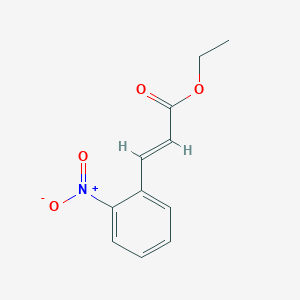
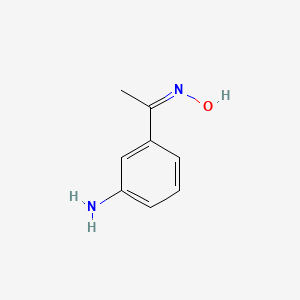
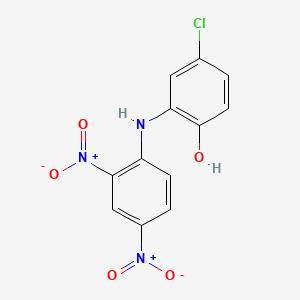
![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1623554.png)
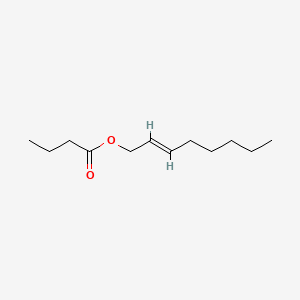
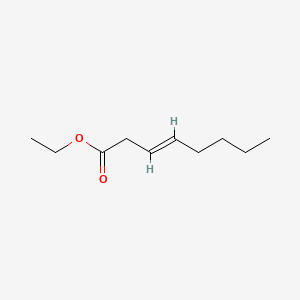
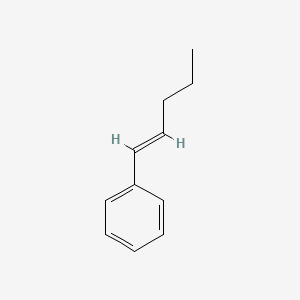
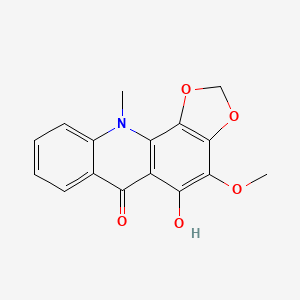
![(7Z,18E,20Z)-2,4,10,12,14,16-Hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1623562.png)

